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molecular formula C7HF7 B1586164 2,3,4,6-Tetrafluorobenzotrifluoride CAS No. 5360-82-7

2,3,4,6-Tetrafluorobenzotrifluoride

Cat. No. B1586164
M. Wt: 218.07 g/mol
InChI Key: TXCAZKMXLKWUTK-UHFFFAOYSA-N
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Patent
US04936892

Procedure details

252.5 g (1 mol) of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride (cf., for example, Zh. obshch. Khim., 37, 1686-1687 [1967]) and 86 g (1.05 mol) of sodium acetate in 1000 ml of glacial acetic acid are hydrogenated in the presence of 10 g of palladium-on-activated charcoal (5% strength) at a hydrogen pressure of 30 to 50 bar and 120° C. to constant pressure. For working-up, the catalyst is removed from the cold reaction mixture by filtration, and the residue is distilled. 210 g (96% of theory) of 2,3,4,6-tetrafluorobenzotrifluoride of boiling point 105°-106° C. and of refraction index nD20 =1.3770 are obtained.
Quantity
252.5 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:15])=[C:4]([C:11]([F:14])([F:13])[F:12])[C:5]([F:10])=[C:6]([F:9])[C:7]=1[F:8].C([O-])(=O)C.[Na+].[H][H]>C(O)(=O)C.[Pd]>[F:10][C:5]1[C:6]([F:9])=[C:7]([F:8])[CH:2]=[C:3]([F:15])[C:4]=1[C:11]([F:14])([F:13])[F:12] |f:1.2|

Inputs

Step One
Name
Quantity
252.5 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1F)F)F)C(F)(F)F)F
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed from the cold reaction mixture by filtration
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1F)F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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